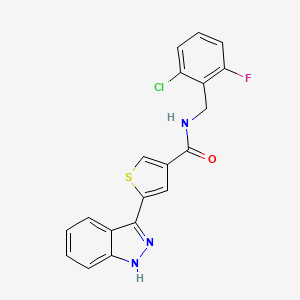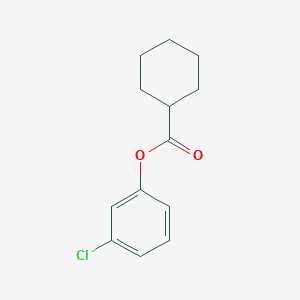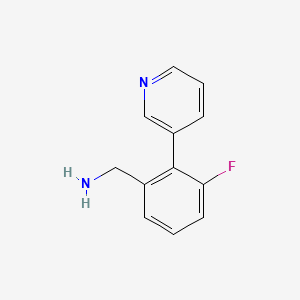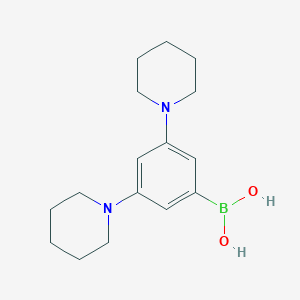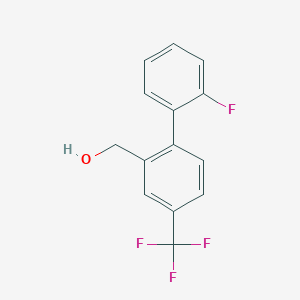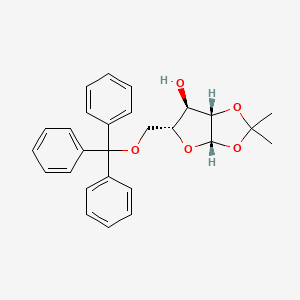
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose: is a complex organic compound that belongs to the class of arabinofuranoses. This compound is characterized by the presence of a methylethylidene group at the 1,2-positions and a triphenylmethyl group at the 5-position of the beta-D-arabinofuranose ring. It is primarily used in research and development within the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of beta-D-arabinofuranose. The process begins with the formation of the methylethylidene acetal at the 1,2-positions. This is followed by the introduction of the triphenylmethyl group at the 5-position. The reaction conditions often require the use of acid catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学研究应用
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The methylethylidene and triphenylmethyl groups provide steric protection to the arabinofuranose ring, allowing selective reactions to occur at other positions. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies.
相似化合物的比较
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose is unique due to its specific protective groups, which provide selective reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
属性
分子式 |
C27H28O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(3aS,5R,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |
InChI 键 |
NRPUJUCGRNWUOE-NGSHPTGOSA-N |
手性 SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
规范 SMILES |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


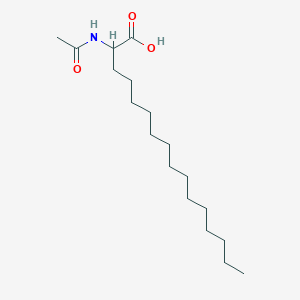
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
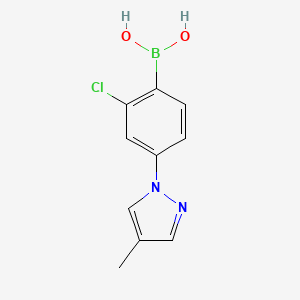

![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)


